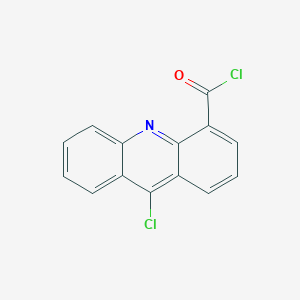
9-Chloroacridine-4-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Chloroacridine-4-carbonyl chloride is a derivative of acridine, a heterocyclic compound containing nitrogen Acridine derivatives have been extensively studied due to their broad range of biological activities and industrial applications
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-chloroacridine-4-carbonyl chloride typically involves the Ullmann condensation of 2-chlorobenzoic acid with aniline, followed by cyclization using phosphorus oxychloride (POCl3) . This method is efficient and yields the desired compound with high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure consistency and quality of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 9-Chloroacridine-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, leading to the formation of amides.
Condensation Reactions: It can react with phenols to form phenoxy derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, phenols
Catalysts: Triethylamine, ethyl chloroformate
Solvents: Dichloromethane, acetonitrile
Major Products:
Amides: Formed by the reaction with amines
Phenoxy Derivatives: Formed by the reaction with phenols
科学的研究の応用
9-Chloroacridine-4-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various acridine derivatives.
Biology: Studied for its potential as an anticancer agent due to its ability to intercalate into DNA.
Medicine: Investigated for its antimicrobial and antiviral properties.
Industry: Utilized in the production of dyes and fluorescent materials.
作用機序
The primary mechanism of action of 9-chloroacridine-4-carbonyl chloride involves DNA intercalation. The planar structure of the acridine moiety allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription . This mechanism is particularly relevant in its anticancer and antimicrobial activities.
類似化合物との比較
Acriflavine: An acridine derivative used as an antiseptic and antibacterial agent.
Proflavine: Another acridine derivative with similar antibacterial properties.
Amsacrine: An anticancer drug that also intercalates into DNA.
Uniqueness: 9-Chloroacridine-4-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to form stable derivatives with various nucleophiles makes it a versatile intermediate in synthetic chemistry.
特性
CAS番号 |
89459-22-3 |
|---|---|
分子式 |
C14H7Cl2NO |
分子量 |
276.1 g/mol |
IUPAC名 |
9-chloroacridine-4-carbonyl chloride |
InChI |
InChI=1S/C14H7Cl2NO/c15-12-8-4-1-2-7-11(8)17-13-9(12)5-3-6-10(13)14(16)18/h1-7H |
InChIキー |
IGUDMCLDNOIOMU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=C(C3=N2)C(=O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5,8-Trimethylimidazo[1,2-a]pyrazine-3,6(5H,7H)-dione](/img/structure/B12920487.png)
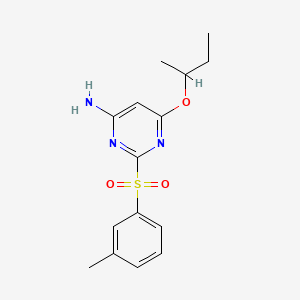
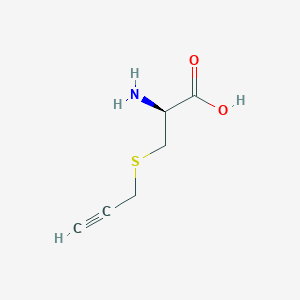
![2-Thiophenecarboxaldehyde, 5-[4-(5-bromo-2-thienyl)-2,5-bis(2-ethylhexyl)-2,3,5,6-tetrahydro-3,6-dioxopyrrolo[3,4-c]pyrrol-1-yl]-](/img/structure/B12920510.png)
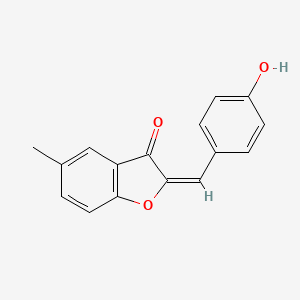
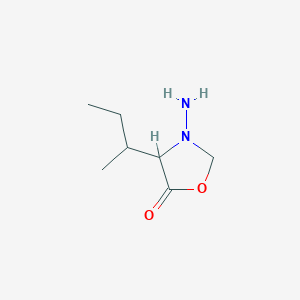
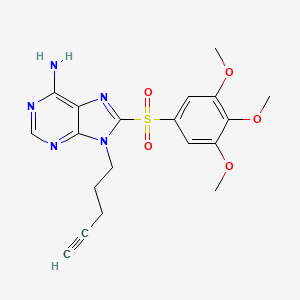
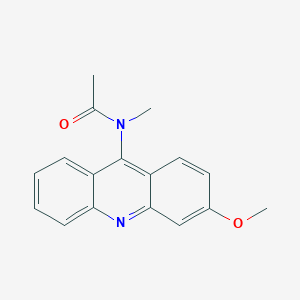
![3-(3-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12920518.png)

![1H,1'H-[6,6'-Bibenzo[de]isoquinoline]-1,1',3,3'(2H,2'H)-tetraone](/img/structure/B12920541.png)
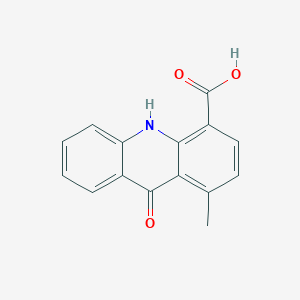
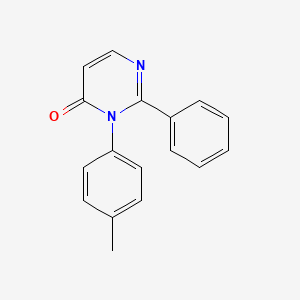
![3-(6-Bromo-3-(cyclopentylamino)imidazo[1,2-a]pyridin-2-yl)benzoic acid](/img/structure/B12920555.png)
